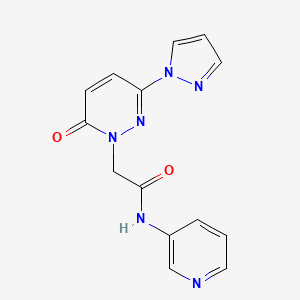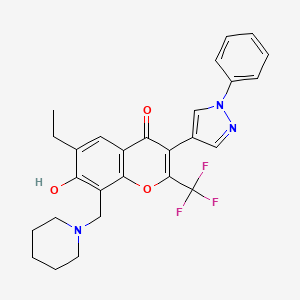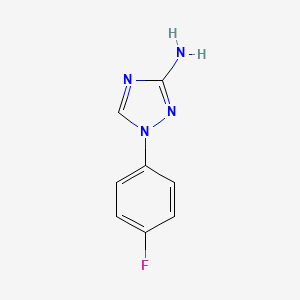![molecular formula C22H22N4O3S B2898687 N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251634-52-2](/img/structure/B2898687.png)
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MEL-18, and it belongs to the class of piperidine derivatives. MEL-18 was first synthesized in 2004 by a team of researchers led by Dr. William Lubell at the University of Montreal.
作用机制
The mechanism of action of MEL-18 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. MEL-18 has been shown to inhibit the activity of histone methyltransferase, which is an enzyme that plays a role in the regulation of gene expression. By inhibiting this enzyme, MEL-18 may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MEL-18 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain signaling pathways.
实验室实验的优点和局限性
One of the advantages of using MEL-18 in lab experiments is that it is a highly specific inhibitor of histone methyltransferase. This means that it can be used to study the role of this enzyme in various cellular processes. However, one limitation of using MEL-18 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on MEL-18. One area of interest is the development of MEL-18 analogs that may have improved therapeutic properties. Another area of interest is the study of MEL-18 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of MEL-18 and its potential therapeutic applications.
In conclusion, N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide, or MEL-18, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anticancer properties and may have potential in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, there are many potential future directions for research on MEL-18 that may lead to the development of new and effective treatments.
合成方法
The synthesis of MEL-18 involves the reaction of 1-(2-thienylsulfonyl)piperidin-4-amine with 2-chloro-N-morpholin-4-ylethylpropanamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain MEL-18 in high yield and purity.
科学研究应用
MEL-18 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied for its ability to inhibit the growth of cancer cells. MEL-18 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYRSRVFZERRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


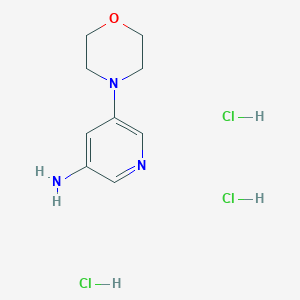

![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)

![N-(4-butylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898614.png)
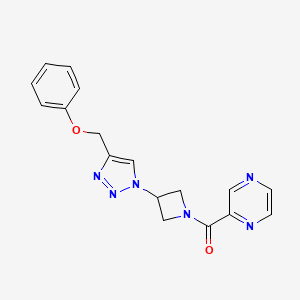
![2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2898617.png)

